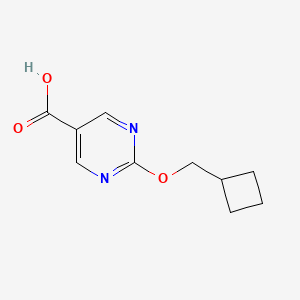2-(Cyclobutylmethoxy)pyrimidine-5-carboxylic acid
CAS No.: 1402232-52-3
Cat. No.: VC7863118
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1402232-52-3 |
|---|---|
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.21 |
| IUPAC Name | 2-(cyclobutylmethoxy)pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H12N2O3/c13-9(14)8-4-11-10(12-5-8)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14) |
| Standard InChI Key | PQKXXSYXRFVFNK-UHFFFAOYSA-N |
| SMILES | C1CC(C1)COC2=NC=C(C=N2)C(=O)O |
| Canonical SMILES | C1CC(C1)COC2=NC=C(C=N2)C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s structure features a pyrimidine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 2-position is substituted with a cyclobutylmethoxy group (), while the 5-position contains a carboxylic acid moiety (). Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.21 g/mol |
| SMILES | C1CC(C1)COC2=NC=C(C=N2)C(=O)O |
| InChIKey | PQKXXSYXRFVFNK-UHFFFAOYSA-N |
| CAS Number | 1402232-52-3 |
The cyclobutyl group introduces steric hindrance and conformational rigidity, which may influence binding interactions in biological systems .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of 2-(cyclobutylmethoxy)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A plausible route includes:
-
Pyrimidine Ring Formation: Condensation of urea with a β-diketone precursor to construct the pyrimidine backbone.
-
Functionalization: Introduction of the cyclobutylmethoxy group via nucleophilic substitution or coupling reactions. The Suzuki–Miyaura cross-coupling, widely used in pyrimidine chemistry, could facilitate this step .
-
Carboxylic Acid Introduction: Oxidation of a methyl or hydroxymethyl group at the 5-position using agents like potassium permanganate or Jones reagent .
Challenges and Optimization
Steric effects from the cyclobutyl group may hinder reaction efficiency. Strategies such as using polar aprotic solvents (e.g., DMF) or elevated temperatures (80–100°C) could improve yields .
Applications in Research and Industry
Pharmaceutical Development
Pyrimidine derivatives are pivotal in drug discovery due to their resemblance to nucleic acid bases. This compound’s carboxylic acid group enhances water solubility, making it a candidate for prodrug formulations or enzyme inhibitors . Potential therapeutic areas include:
-
Antiviral Agents: Pyrimidine analogs often interfere with viral replication machinery.
-
Kinase Inhibitors: The carboxylic acid moiety may chelate metal ions in ATP-binding pockets .
Material Science
The compound’s rigid structure could serve as a building block for metal-organic frameworks (MOFs) or liquid crystals, leveraging its aromaticity and functional groups .
Comparative Analysis with Structural Analogs
The compound’s properties are contextualized against related pyrimidine derivatives (Table 1) :
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 2-Isopropoxypyrimidine-5-carboxylic acid | 1072855-45-8 | 182.18 | Smaller alkoxy group | |
| 6-Methoxy-2-methylpyrimidin-4-amine | 23132-67-4 | 154.12 | Amino group at 4-position | |
| Pyrimidine-4-carbaldehyde oxime | 1073-65-0 | 139.11 | Oxime instead of carboxylic acid |
The cyclobutylmethoxy group in 2-(cyclobutylmethoxy)pyrimidine-5-carboxylic acid confers greater steric bulk compared to isopropoxy or methoxy substituents, potentially enhancing target selectivity in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume